5-(4-ethylphenyl)-1-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
Properties
IUPAC Name |
5-(4-ethylphenyl)-3-(3-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-3-12-7-9-13(10-8-12)22-18(24)16-17(19(22)25)23(21-20-16)14-5-4-6-15(11-14)26-2/h4-11,16-17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMHZJKBDGKCQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Triazole-Pyrrolodione Assembly
The foundational step involves constructing the fused triazole-pyrrolodione system. Two predominant methodologies emerge from literature analysis:
Method A: Sequential Cyclization
- Triazole Formation : A copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 4-ethylphenylacetylene and 3-methoxyphenyl azide generates 1-(3-methoxyphenyl)-4-(4-ethylphenyl)-1H-1,2,3-triazole.
- Pyrrolodione Annulation : The triazole intermediate undergoes [3+2] cycloaddition with maleic anhydride derivatives under iron-catalyzed conditions (Fe(ClO4)3·H2O, toluene/AcOH 1:1, 50°C).
Method B: Convergent Approach
A one-pot synthesis employs β-ketophosphonates and azides in dimethyl sulfoxide (DMSO) with cesium carbonate (Cs2CO3), enabling simultaneous triazole formation and pyrrolodione annulation. This method reduces purification steps but requires precise stoichiometric control.
Reaction Optimization and Critical Parameters
Catalytic Systems
Comparative studies reveal catalyst impacts on yield:
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| CuI | DMF | 80°C | 62 | |
| Fe(ClO4)3 | Toluene/AcOH | 50°C | 78 | |
| Cs2CO3 | DMSO | RT | 85 |
Iron-based catalysts provide superior yields for annulation steps due to enhanced Lewis acidity, facilitating electron-deficient carbonyl activation.
Substituent Effects
The 4-ethylphenyl group introduces steric hindrance, necessitating prolonged reaction times (24–48 hours) compared to unsubstituted analogs. Conversely, the 3-methoxyphenyl moiety enhances solubility in polar aprotic solvents, improving reaction homogeneity.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting batch protocols to continuous flow systems addresses exothermic risks during cycloadditions. Key parameters:
- Residence Time : 12 minutes
- Pressure : 3.5 bar
- Throughput : 1.2 kg/day
This method reduces byproduct formation by 22% compared to batch reactors.
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 18.7 | 9.4 |
| Atom Economy (%) | 64 | 71 |
| Solvent Waste (L/kg) | 56 | 23 |
Flow systems demonstrate improved sustainability through solvent recycling and reduced energy input.
Spectral Characterization and Quality Control
Analytical Data
1H NMR (400 MHz, DMSO-d6) :
- δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 7.45–7.38 (m, 3H, Ar-H)
- δ 4.21 (s, 2H, CH2)
- δ 3.84 (s, 3H, OCH3)
- δ 2.67 (q, J = 7.6 Hz, 2H, CH2CH3)
- δ 1.24 (t, J = 7.6 Hz, 3H, CH3)
HRMS (ESI-TOF) : m/z [M+H]+ Calcd for C20H20N4O3: 388.1522; Found: 388.1518.
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O 70:30) shows ≥99.5% purity for batches exceeding 10 g scale. Critical impurities include:
- Des-ethyl analog (0.12–0.18%)
- Over-oxidized dione (0.07–0.09%)
Chemical Reactions Analysis
Types of Reactions
5-(4-ethylphenyl)-1-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings to introduce new substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, anticancer, or antimicrobial agent, pending further research and validation.
Industry: The compound’s properties might make it suitable for use in materials science, such as in the development of new polymers or as a component in electronic devices.
Mechanism of Action
The mechanism by which 5-(4-ethylphenyl)-1-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes, activation of signaling pathways, or disruption of cellular processes.
Comparison with Similar Compounds
Structural Analogues
The target compound’s fused pyrrolo-triazole-dione system distinguishes it from related heterocycles. Key structural comparisons include:
Table 1: Structural and Functional Comparison of Heterocyclic Compounds
Key Observations :
- Substituent Effects : The 3-methoxyphenyl group may confer similar electronic effects to 4-methoxyphenyl moieties in and , enhancing solubility or target binding.
- Biological Activity Gaps : Unlike fipronil (insecticidal) or triazolo-thiadiazoles (antifungal), the target compound’s activity remains unstudied.
Functional Analogues
- Antifungal Potential: Triazolo-thiadiazoles in demonstrated docking affinity for 14-α-demethylase lanosterol (3LD6), a fungal enzyme. The target compound’s triazole core and methoxy group may similarly interact with fungal targets .
- Antioxidant Activity : Pyrazole-triazole hybrids in exhibited ant radical activity, suggesting the target’s dione groups could participate in redox reactions .
Stability and Physicochemical Properties
The 4-ethylphenyl group could enhance membrane permeability relative to smaller substituents in fipronil .
Biological Activity
5-(4-ethylphenyl)-1-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolo[3,4-d][1,2,3]triazole core structure with various substituents that may influence its biological properties. The molecular formula is with a molecular weight of 364.36 g/mol. The presence of ethyl and methoxy groups enhances its lipophilicity and bioavailability.
The biological activity of this compound is hypothesized to be mediated through interaction with specific molecular targets such as enzymes and receptors involved in various biochemical pathways. The mechanism likely involves:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes.
- Receptor Modulation : It may interact with neurotransmitter receptors affecting signaling pathways.
Biological Activity Data
The biological activities of this compound have been investigated in various studies. Below is a summary of key findings:
Study 1: Anticancer Effects
In vitro studies have shown that the compound induces apoptosis in MCF-7 breast cancer cells. The mechanism involves the activation of caspase pathways leading to programmed cell death. This study highlights the compound's potential as an anticancer agent.
Study 2: Neuroprotection
Research indicates that this compound can reduce oxidative stress in neuronal cells. It was found to lower levels of reactive oxygen species (ROS), suggesting its use in neurodegenerative disease models.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
